molecular formula C15H12FN3S B12249311 6-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline

6-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline

Cat. No.: B12249311
M. Wt: 285.3 g/mol
InChI Key: ZWFUPNHXBPXCMF-UHFFFAOYSA-N
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Description

6-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline is a complex organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a fluorine atom at the 6th position and a thieno[3,2-c]pyridinyl group at the 4th position of the quinazoline ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-c]pyridine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Quinazoline: The final step involves coupling the thieno[3,2-c]pyridine derivative with a quinazoline precursor under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.

Scientific Research Applications

6-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study the interaction of quinazoline derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 6-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
  • 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
  • [1,2,4]triazolo[4,3-c]thieno-[3,2-e]pyrimidine

Uniqueness

6-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline stands out due to its specific substitution pattern and the presence of both fluorine and thieno[3,2-c]pyridine moieties. These structural features contribute to its unique electronic properties and biological activity, making it a valuable compound in both medicinal and material science research.

Properties

Molecular Formula

C15H12FN3S

Molecular Weight

285.3 g/mol

IUPAC Name

5-(6-fluoroquinazolin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine

InChI

InChI=1S/C15H12FN3S/c16-11-1-2-13-12(7-11)15(18-9-17-13)19-5-3-14-10(8-19)4-6-20-14/h1-2,4,6-7,9H,3,5,8H2

InChI Key

ZWFUPNHXBPXCMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=NC=NC4=C3C=C(C=C4)F

Origin of Product

United States

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